3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCLRNPGBADMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236051 | |
| Record name | 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-19-2 | |
| Record name | 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 1-Methyl-1H-1,2,4-Triazol-5-Amine
The most common route involves brominating 1-methyl-1H-1,2,4-triazol-5-amine (CAS 1365957-74-9) using electrophilic brominating agents.
Reaction Conditions:
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane | 0–25°C | 68–72% |
| Bromine (Br₂) | Acetic Acid | 40°C | 60–65% |
Mechanism:
Electrophilic aromatic substitution (EAS) is facilitated by the electron-donating methyl group at N1, directing bromination to the C3 position.
Limitations:
-
Excess Br₂ leads to di-brominated byproducts.
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NBS offers better regioselectivity but requires radical initiators like AIBN.
Methylation Techniques for Amino and Triazole Moieties
N1-Methylation via Alkyl Halides
1-Methyl-1H-1,2,4-triazole is synthesized by treating 1H-1,2,4-triazole with methyl iodide (CH₃I) in the presence of a base:
Conditions:
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Yield: 85–90%.
N5-Dimethylation of the Amine Group
The 5-amino group undergoes dimethylation using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide under alkaline conditions:
Optimized Protocol:
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Dissolve 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine in anhydrous THF.
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Add methyl iodide (2.2 eq) and NaH (2.5 eq) at 0°C.
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Stir for 12 hours at 25°C.
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Quench with H₂O and extract with ethyl acetate.
Yield: 75–80%.
Side Reactions:
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Over-methylation at N2 or N4 positions if stoichiometry is uncontrolled.
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Hydrolysis of the bromine substituent under prolonged basic conditions.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is converted to its dihydrochloride salt for enhanced stability and solubility:
Procedure:
-
Dissolve this compound in dry diethyl ether.
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Bubble HCl gas through the solution until precipitation completes.
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Filter and wash with cold ether.
Purity: >98% (HPLC).
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Inspired by tetrazole synthesis, a one-pot MCR could theoretically assemble the triazole core with pre-installed substituents:
Hypothetical Components:
-
Methylhydrazine (for N1-methyl).
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Bromocyanamide (for C3-bromo).
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Dimethylamine (for N5-dimethyl).
Challenges:
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Limited regiocontrol in triazole ring formation.
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Competing side reactions reduce yield.
Analytical Characterization
Key Data for Final Compound:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 205.06 g/mol | HRMS |
| Melting Point | 142–144°C (dec.) | DSC |
| ¹H NMR (DMSO-d₆) | δ 3.12 (s, 6H, N(CH₃)₂), | 400 MHz |
| δ 3.85 (s, 3H, NCH₃), | ||
| δ 7.45 (s, 1H, C5-H) |
Industrial and Research Applications
-
Pharmaceutical Intermediates: Used in kinase inhibitor development.
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Agrochemicals: Functionalized triazoles exhibit herbicidal activity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to the formation of different triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine has been investigated for its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for developing new pharmaceuticals.
Potential Biological Activities :
- Antimicrobial Properties : Studies have shown that compounds with triazole rings exhibit significant antimicrobial activity. This compound's bromine atom and methyl groups may enhance its efficacy against certain pathogens.
- Antifungal Activity : The triazole moiety is known for its role in inhibiting fungal enzymes, making this compound a subject of interest for antifungal drug development .
Agricultural Chemistry
In the agricultural sector, this compound is utilized in the synthesis of agrochemicals. Its ability to act as an intermediate in the production of fungicides and herbicides is particularly noteworthy. The compound's structure allows for modifications that can enhance the biological activity of these agrochemicals .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various complex molecules. Its unique chemical properties allow it to participate in substitution reactions and other transformations that are crucial for creating novel compounds in organic chemistry .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida species. The results indicated that this compound exhibited significant inhibitory effects on fungal growth compared to traditional antifungal agents.
Case Study 2: Synthesis of Agrochemicals
Research demonstrated the successful use of this compound as an intermediate in synthesizing a novel class of fungicides. The modified compounds showed enhanced efficacy against resistant strains of agricultural pathogens.
Mechanism of Action
The mechanism of action of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The triazole scaffold is highly versatile, and minor modifications to substituents can significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazol-5-Amine Derivatives
Physicochemical Properties
- Solubility and Stability : Methyl and ethyl substituents (e.g., 1-ethyl-3-methyl analog) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Bromine and phenyl groups (e.g., 5-(3-bromophenyl) analog) increase molecular weight and density (1.46–1.79 g/cm³) .
- Thermal Stability : Energetic derivatives like 3-azido-N-nitro analogs exhibit high decomposition temperatures (Td: 317–361°C) due to planar tricyclic structures stabilized by intramolecular hydrogen bonds .
Biological Activity
3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 205.06 g/mol
- CAS Number : 1243250-19-2
The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole ring system is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. Triazoles function by inhibiting the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound | Candida albicans | |
| Fluconazole | Candida spp. | |
| Voriconazole | Aspergillus fumigatus |
Study on Antifungal Efficacy
In a comparative study conducted by researchers at a pharmaceutical institute, this compound was evaluated for its antifungal efficacy against various strains of fungi. The results indicated that this compound exhibited significant antifungal activity comparable to standard treatments like fluconazole.
Summary of Findings :
- Tested Strains : Candida albicans and Aspergillus niger.
- Concentration Range : 10 µg/mL to 100 µg/mL.
- Results : Inhibition zones were measured using the disk diffusion method, showing effective inhibition at concentrations above 50 µg/mL.
Mechanistic Insights from Structural Studies
Another notable study utilized X-ray crystallography to investigate the binding interactions of this compound with CYP51. The data revealed that the compound forms stable complexes with the enzyme, leading to effective inhibition.
Q & A
How can researchers optimize the synthesis of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine to improve yield and purity?
Methodological Answer:
Synthetic optimization requires precise control of reaction parameters:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor nucleophilic substitution while minimizing side reactions .
- Catalysts: Employ copper(I) iodide or palladium catalysts to enhance bromine substitution efficiency .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization in ethanol to isolate high-purity product .
- Characterization: Validate purity via HPLC and cross-reference NMR (¹H/¹³C) and HRMS data with computational predictions .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in brominated triazole derivatives?
Methodological Answer:
- Multinuclear NMR: Use 2D NMR (COSY, HSQC) to assign overlapping proton environments, particularly for N-methyl and bromine-substituted positions .
- X-Ray Crystallography: Resolve tautomeric or regiochemical uncertainties by determining single-crystal structures with SHELXL . For example, annular tautomerism in triazoles can be confirmed via bond-length analysis .
- Solid-State NMR: Differentiate polymorphs by analyzing ¹⁵N chemical shifts in hydrogen-bonded networks .
What computational methods are employed to predict the tautomeric behavior of this compound?
Methodological Answer:
- DFT Calculations: Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level to compare relative stabilities .
- NMR Chemical Shift Prediction: Use Gaussian 03 or ADF software to simulate ¹H/¹³C NMR spectra and correlate with experimental data .
- Molecular Dynamics (MD): Simulate solvent effects on tautomeric equilibria in DMSO or aqueous environments .
How do researchers address discrepancies between experimental and theoretical NMR data for triazole-based compounds?
Methodological Answer:
- Error Analysis: Compare experimental coupling constants (e.g., J values for NH₂ groups) with DFT-derived values to identify conformational mismatches .
- Solvent Corrections: Apply the IEF-PCM model to theoretical calculations to account for solvent-induced shifts .
- Isotopic Labeling: Use ¹⁵N-labeled precursors to resolve ambiguities in amino group assignments .
What strategies are effective in analyzing hydrogen bonding networks and crystal packing in triazole derivatives?
Methodological Answer:
- X-Ray Diffraction: Map hydrogen bonds (e.g., N–H⋯N/O interactions) using OLEX2 or Mercury software . For example, 3,3′-disulfanediyldi(triazol-5-amine) exhibits intermolecular N–H⋯S bonds critical for crystal stability .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., π–π stacking) to explain mechanical properties .
- Thermogravimetric Analysis (TGA): Correlate hydrogen-bond strength with thermal stability .
How can researchers design structure-activity relationship (SAR) studies for triazole derivatives with potential antimicrobial activity?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with substituted aryl or alkyl groups at position 3 to assess steric/electronic effects on bioactivity .
- Enzyme Assays: Test inhibition of cytochrome P450 or fungal lanosterol demethylase using microplate calorimetry .
- Computational Docking: Use AutoDock Vina to predict binding affinities for target enzymes (e.g., CYP51) .
What challenges arise in determining regioselectivity in substitution reactions of brominated triazoles?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Monitor reaction progress via LC-MS to identify intermediates (e.g., SN1 vs. SN2 pathways) .
- Isotopic Tracing: Use ⁸¹Br-labeled compounds to track substitution sites via MALDI-TOF .
- Computational Modeling: Calculate activation energies for competing pathways using Gaussian’s NBO analysis .
How do isotopic labeling techniques aid in mechanistic studies of triazole ring formation reactions?
Methodological Answer:
- ¹³C-Labeled Precursors: Track cyclocondensation steps via ¹³C NMR to confirm ring-closure mechanisms .
- Deuterium Exchange: Identify proton transfer steps during triazole synthesis using D₂O quenching and ESI-MS .
- Radiolabeled Studies: Use ¹⁴C-labeled methylamine to quantify N-methylation efficiency .
What protocols ensure reproducibility in pharmacological assays testing triazole derivatives' enzyme inhibition potential?
Methodological Answer:
- Standardized Assay Conditions: Maintain pH 7.4 (PBS buffer) and 37°C to mimic physiological environments .
- Positive Controls: Include reference inhibitors (e.g., ketoconazole for CYP51 assays) to validate assay sensitivity .
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with triplicate measurements .
How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for triazole compounds?
Methodological Answer:
- Force Field Adjustments: Modify AMBER or CHARMM parameters to better model triazole-protein van der Waals interactions .
- Free Energy Perturbation (FEP): Calculate relative binding free energies to reconcile docking scores with assay results .
- Meta-Analysis: Cross-validate data across multiple assays (e.g., MIC vs. IC₅₀) to identify false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
